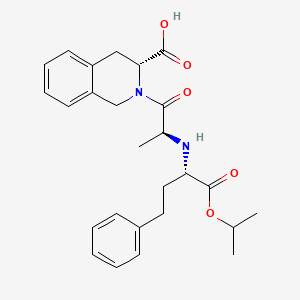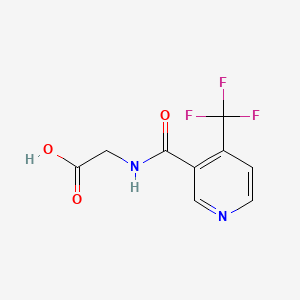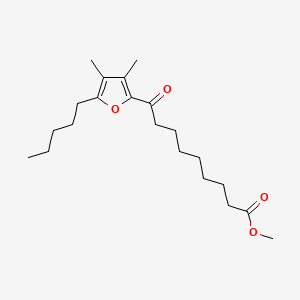
O-Methyl Meloxicam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl Meloxicam-d3 is a deuterated derivative of O-Methyl Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam-d3 involves the deuteration of O-Methyl Meloxicam. One common method is to use deuterated reagents in the methylation step of Meloxicam. The process typically involves the following steps:
Starting Material: Meloxicam is used as the starting material.
Deuteration: The methylation of Meloxicam is carried out using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Meloxicam are subjected to deuteration using deuterated methyl iodide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
O-Methyl Meloxicam-d3 is widely used in scientific research, particularly in the following fields:
Pharmacokinetics: The deuterated compound is used to study the metabolic pathways and pharmacokinetics of Meloxicam in vivo.
Proteomics: It is used as a biochemical tool in proteomics research to study protein-drug interactions.
Drug Development: The compound is used in the development of new NSAIDs with improved pharmacological properties.
Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Meloxicam and its metabolites
Mécanisme D'action
O-Methyl Meloxicam-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the COX-2 enzyme, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meloxicam: The non-deuterated version of O-Methyl Meloxicam-d3.
Piroxicam: Another NSAID in the oxicam family.
Tenoxicam: A related oxicam derivative with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies without altering its pharmacological effects .
Propriétés
Numéro CAS |
1794737-37-3 |
|---|---|
Formule moléculaire |
C15H15N3O4S2 |
Poids moléculaire |
368.44 |
Nom IUPAC |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6} |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
Clé InChI |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Synonymes |
4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


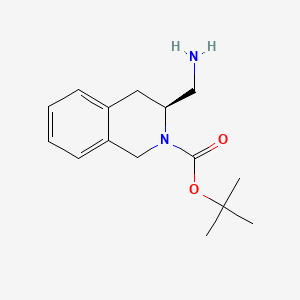

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)
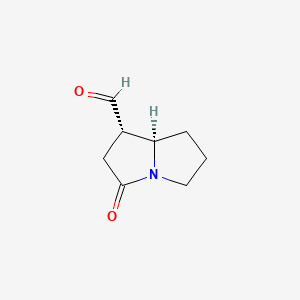
![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)


